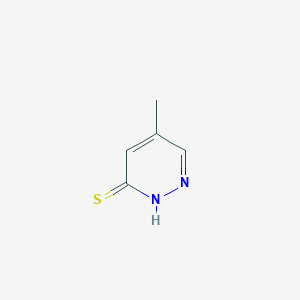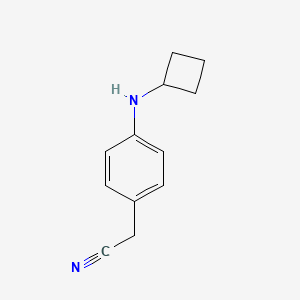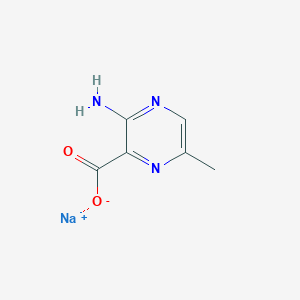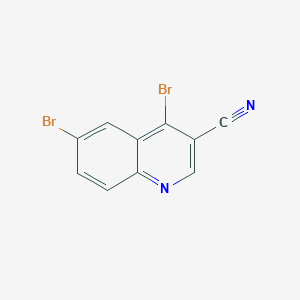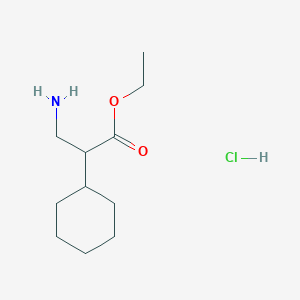
4-((2-Methoxyethyl)amino)-3-nitrobenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((2-Methoxyethyl)amino)-3-nitrobenzohydrazide is an organic compound with significant potential in various scientific fields It is characterized by its unique chemical structure, which includes a nitro group, a methoxyethylamino group, and a benzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((2-Methoxyethyl)amino)-3-nitrobenzohydrazide typically involves multi-step organic reactions One common method starts with the nitration of a benzene derivative to introduce the nitro groupThe final step involves the formation of the benzohydrazide moiety through condensation reactions with hydrazine derivatives .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions: 4-((2-Methoxyethyl)amino)-3-nitrobenzohydrazide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with potential biological activity.
Substitution: The methoxyethylamino group can be substituted with other nucleophiles to form new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted benzohydrazides, amino derivatives, and other functionalized aromatic compounds .
Scientific Research Applications
4-((2-Methoxyethyl)amino)-3-nitrobenzohydrazide has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-((2-Methoxyethyl)amino)-3-nitrobenzohydrazide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxyethylamino group may facilitate binding to specific enzymes or receptors, modulating their activity. The benzohydrazide moiety can form hydrogen bonds and other interactions with biological molecules, influencing their function .
Comparison with Similar Compounds
- Methyl 4-((2-methoxyethyl)amino)-3-nitrobenzoate
- 4-((3-methoxypropyl)amino)-3-nitrobenzoate
- Methyl 4-ethyl-3-nitrobenzoate
- Methyl 5-ethyl-2-methoxy-3-nitrobenzoate
Uniqueness: 4-((2-Methoxyethyl)amino)-3-nitrobenzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H14N4O4 |
|---|---|
Molecular Weight |
254.24 g/mol |
IUPAC Name |
4-(2-methoxyethylamino)-3-nitrobenzohydrazide |
InChI |
InChI=1S/C10H14N4O4/c1-18-5-4-12-8-3-2-7(10(15)13-11)6-9(8)14(16)17/h2-3,6,12H,4-5,11H2,1H3,(H,13,15) |
InChI Key |
JBKAQTHOHIFOID-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC1=C(C=C(C=C1)C(=O)NN)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-[(2R)-2-amino-3-hexadecanoyloxy-3-oxopropyl]sulfanyl-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B13010661.png)

![(1S,5R)-2-Azabicyclo[3.1.0]hexane](/img/structure/B13010682.png)
![6-Methoxy-2-methylimidazo[1,2-b]pyridazin-3-amine](/img/structure/B13010683.png)
![(1R,5S)-2-Azabicyclo[3.1.0]hexane](/img/structure/B13010685.png)
![Methyl 5-azaspiro[2.3]hexane-2-carboxylate;hydrochloride](/img/structure/B13010691.png)
